
N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis of N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide
The synthesis of N-substituted 4-piperidones, such as this compound, involves a single-stage synthesis process. This process can be exemplified by the synthesis of methyl and ethyl N-benzoyl-4-piperidone-3-carboxylates from benzamide and the appropriate alkyl acrylate, as reported in the literature. The esters obtained from this process can be directly converted into N-benzoyl-4-piperidone. Furthermore, the use of t-butyl esters in the Dieckmann synthesis leads to an increased yield of N-phenyl-4-piperidone-3-carboxylates, which could be a related approach in the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of N-substituted acrylamides, including this compound, is typically confirmed using various spectroscopic techniques. For instance, a series of 3
Scientific Research Applications
Synthesis and Biological Activity
- A study on novel piperidine derivatives highlighted the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's. These compounds were found to significantly increase acetylcholine content in the cerebral cortex and hippocampus of rats, with one derivative identified as a potent inhibitor due to its structural features (Sugimoto et al., 1990).
Chemical Properties and Polymer Application
- Research on the solubilities of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution provided critical data for industrial product and process design, suggesting relevance in polymerization reactions for creating specialized polymers with applications in various industries (Yao et al., 2010).
Biochemistry and Safety
- Comprehensive reviews on the chemistry, biochemistry, and safety of acrylamide, albeit focusing on a slightly different compound, offer insights into the chemical's interaction with biological systems, including its potential for creating polyacrylamide polymers used in soil conditioning, wastewater treatment, and as a laboratory tool for protein separation. This research emphasizes the importance of understanding acrylamide's role in human health and environmental safety (Friedman, 2003).
Medicinal Chemistry Applications
- Several studies focus on the synthesis of benzamides and their derivatives, exploring their biological activities, including anti-ulcer, anti-arrhythmic, and potential anti-dementia applications. These investigations reveal the compound's versatility and potential as a functional moiety in developing therapeutic agents (Kitazawa et al., 1989).
Environmental and Health Impact
- Investigations into the environmental fate and neurotoxicity of acrylamide and polyacrylamide provide a broader context for understanding the compound's impact. Although focusing on acrylamide broadly, these studies are pertinent for assessing the safety and regulatory aspects of chemicals related to N-(1-benzyl-4-piperidinyl)-3-(3-bromophenyl)acrylamide, emphasizing the need for careful handling and evaluation of potential health risks (Smith & Oehme, 1991).
properties
IUPAC Name |
(E)-N-(1-benzylpiperidin-4-yl)-3-(3-bromophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O/c22-19-8-4-7-17(15-19)9-10-21(25)23-20-11-13-24(14-12-20)16-18-5-2-1-3-6-18/h1-10,15,20H,11-14,16H2,(H,23,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXWXWIHOCXUHG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)
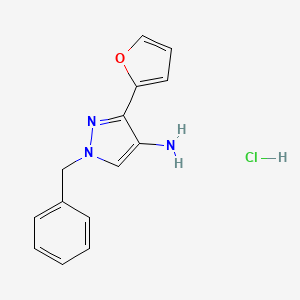
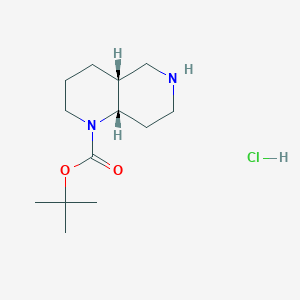

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)
![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)
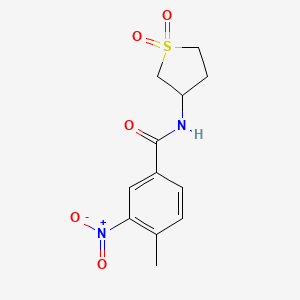

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)


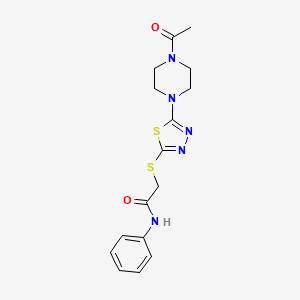
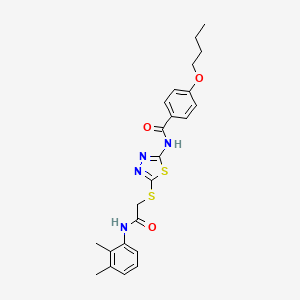
![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)